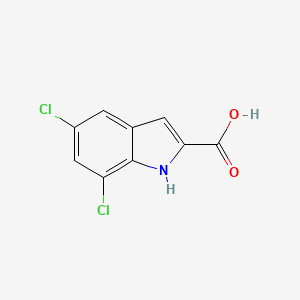

5,7-dichloro-1H-indole-2-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILAXMNESNFYJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407232 | |

| Record name | 5,7-dichloro-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-71-6 | |

| Record name | 5,7-dichloro-1H-indole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dichloro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,7-dichloro-1H-indole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 5,7-dichloro-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of viable synthetic strategies. The guide focuses on the practical application of established indole syntheses, including the Reissert, Bartoli, and Fischer methods, with an emphasis on the causality behind experimental choices and the integrity of the described protocols. This document aims to be a valuable resource by integrating theoretical principles with actionable experimental procedures.

Introduction: The Significance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substitution pattern on the indole ring plays a crucial role in modulating the biological activity of these compounds. This compound, with its distinct dichlorination at the 5 and 7 positions of the benzene portion of the indole ring and a carboxylic acid at the 2-position of the pyrrole ring, presents a unique template for the design of novel therapeutic agents. The presence of halogen atoms can enhance metabolic stability, improve membrane permeability, and provide additional vectors for molecular interactions within biological targets. The carboxylic acid moiety at the 2-position serves as a versatile handle for further chemical modifications, such as amide bond formation, esterification, or reduction, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.

Strategic Approaches to the Synthesis of the Indole Core

The construction of the indole ring system is a well-explored area of organic chemistry, with several named reactions providing access to a diverse range of substituted indoles. For the synthesis of this compound, the choice of strategy is dictated by the availability of starting materials, regioselectivity, and overall efficiency. This guide will focus on three prominent and practical approaches: the Reissert indole synthesis, the Bartoli indole synthesis, and the Fischer indole synthesis.

The Reissert Indole Synthesis: A Classic and Reliable Route

The Reissert indole synthesis is a powerful method for the preparation of indole-2-carboxylic acids from ortho-nitrotoluenes.[1][2] This approach is particularly attractive for the synthesis of our target molecule due to the potential availability of the corresponding dichlorinated starting material.

Causality of the Reissert Synthesis: The reaction proceeds in two key stages. The first is a Claisen-type condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base to form an o-nitrophenylpyruvate ester. The acidity of the methyl group of the o-nitrotoluene is enhanced by the electron-withdrawing nitro group, facilitating deprotonation and subsequent nucleophilic attack on the oxalate. The second stage involves the reductive cyclization of the intermediate pyruvate. The nitro group is reduced to an amino group, which then undergoes an intramolecular condensation with the adjacent ketone, followed by dehydration to form the aromatic indole ring.[3]

Workflow for the Reissert Synthesis:

References

physical and chemical properties of 5,7-dichloro-1H-indole-2-carboxylic acid

An In-depth Technical Guide to 5,7-dichloro-1H-indole-2-carboxylic Acid

Abstract

This compound is a halogenated derivative of the indole-2-carboxylic acid scaffold, a core structure of significant interest in medicinal chemistry and materials science. The presence of two chlorine atoms on the benzene ring portion of the indole nucleus profoundly influences its electronic properties, reactivity, and biological activity. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its structural characteristics, analytical profile, chemical reactivity, and its emerging role as a versatile building block in the synthesis of complex therapeutic agents.

Chemical Identity and Structure

This compound is systematically identified by its IUPAC name and CAS registry number, which ensures unambiguous reference in scientific literature and chemical databases.[1]

-

IUPAC Name: this compound[1]

The molecular structure consists of a bicyclic indole core, with chlorine atoms substituted at positions 5 and 7, and a carboxylic acid group at position 2. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid group significantly impacts the electron density distribution across the indole ring system.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application in various experimental settings. The data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 230.04 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | Inferred |

| Boiling Point | 476.9 °C at 760 mmHg | [6] |

| Melting Point | Not explicitly found; expected to be high (>200 °C) | Inferred from related compounds[7][8] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol, methanol); low solubility in water. | Inferred from general carboxylic acid properties[7][9] |

| pKa | Not explicitly found; predicted to be < 4.4 due to electron-withdrawing Cl atoms. | Inferred from parent compound pKa[7] |

| XLogP3-AA | 3.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

The high boiling point is characteristic of carboxylic acids, which can form stable hydrogen-bonded dimers.[9] The two chlorine substituents increase the molecule's lipophilicity, as indicated by the XLogP3 value, suggesting reduced solubility in aqueous media compared to its non-halogenated parent compound, indole-2-carboxylic acid.[10]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound. While specific spectra for this exact molecule are not publicly available, a predictive analysis based on its functional groups provides a reliable characterization framework.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from the carboxylic acid and indole N-H groups. Hydrogen bonding significantly influences the position and shape of the O-H and N-H stretching bands.[11]

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Very broad, strong |

| N-H (Indole) | Stretching | ~3350 | Medium, sharp |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to weak |

| C=O (Carbonyl) | Stretching | 1700 - 1725 | Strong, sharp |

| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium, multiple bands |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Strong |

| C-Cl | Stretching | 600 - 800 | Medium to strong |

Causality: The extreme broadness of the O-H stretch is a hallmark of carboxylic acids and arises from the strong intermolecular hydrogen bonding that creates a wide range of vibrational energy states.[11] The C=O stretch is intense due to the large change in dipole moment during vibration.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide distinct signals for each unique proton in the molecule. The acidic protons of the carboxylic acid and indole N-H are typically broad and may exchange with D₂O.

-

-COOH Proton: A broad singlet, typically downfield (>12 ppm).

-

-NH Proton: A broad singlet, typically in the range of 8-11 ppm.

-

Aromatic Protons (H3, H4, H6): Expected in the aromatic region (7-8 ppm). The specific coupling patterns would reveal their connectivity.

¹³C NMR: The carbon spectrum would show nine distinct signals corresponding to the nine carbon atoms in the structure.

-

Carbonyl Carbon (-COOH): The most downfield signal, typically >165 ppm.

-

Aromatic & Indole Carbons: Signals in the range of 100-140 ppm. Carbons bonded to chlorine (C5, C7) will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The spectrum would show a prominent molecular ion peak cluster corresponding to the mass of the molecule (m/z ≈ 230).

-

Isotopic Pattern: A critical diagnostic feature will be the isotopic pattern caused by the two chlorine atoms. The relative abundance of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately in a 9:6:1 ratio, confirming the presence of two chlorine atoms.

-

Fragmentation: Common fragmentation would involve the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the indole ring.

Reactivity and Chemical Behavior

The chemical behavior of this compound is governed by its three primary functional components: the carboxylic acid group, the indole N-H, and the electron-deficient aromatic ring.

-

Carboxylic Acid Group: This group exhibits typical acidity and can be deprotonated by a base to form a carboxylate salt. It readily undergoes esterification with alcohols under acidic conditions or conversion to an acid chloride, which is a precursor for amides and other derivatives.[13][14]

-

Indole N-H Group: The proton on the indole nitrogen is weakly acidic and can be removed by a strong base. The nitrogen can also be alkylated or acylated to produce N-substituted derivatives.[15]

-

Aromatic Ring: The indole ring is typically an electron-rich system prone to electrophilic substitution, primarily at the C3 position. However, the presence of three electron-withdrawing groups (two Cl atoms and a COOH group) deactivates the ring, making electrophilic substitution reactions more challenging than in the parent indole.

Synthesis and Characterization Workflow

While a specific synthesis protocol is beyond the scope of this guide, indole-2-carboxylic acids are often prepared via methods like the Reissert or Fischer indole synthesis.[16] A general workflow for the characterization and quality control of a synthesized batch of this compound is outlined below.

Caption: General workflow for the purification and characterization of the title compound.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

-

Objective: To assess the purity of the compound.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

-

Gradient: Start at 5% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm and 280 nm.

-

Analysis: The purity is determined by integrating the area of the main peak relative to the total peak area. This method is standard for analyzing similar indole derivatives.[17]

Applications in Research and Drug Development

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs.[18] this compound serves as a highly valuable and specialized building block.

-

Protein Degrader Building Blocks: This compound is listed as a building block for protein degraders, a novel therapeutic modality.[2]

-

Antiviral Agents: The parent indole-2-carboxylic acid scaffold has been identified as a promising starting point for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[13][14] The dichloro-substituents can be used to modulate potency, selectivity, and pharmacokinetic properties.

-

General Medicinal Chemistry: It is used as a key starting material for synthesizing more complex molecules with potential anti-inflammatory, anti-cancer, and neuroprotective activities.[6] The chlorine atoms provide handles for further chemical modification and can enhance binding affinity to biological targets through halogen bonding.

Safety and Handling

Based on GHS classification data, this compound should be handled with appropriate precautions.[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a specialized chemical intermediate with a well-defined set of physicochemical and spectroscopic properties. The presence of dichloro-substitution on the indole core imparts unique reactivity and makes it an attractive building block for modern drug discovery, particularly in the development of targeted therapeutics like antivirals and protein degraders. A thorough understanding of its properties, as detailed in this guide, is crucial for its effective application in research and development.

References

- 1. This compound | C9H5Cl2NO2 | CID 4983238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 4792-71-6 [chemicalbook.com]

- 6. This compound [myskinrecipes.com]

- 7. nbinno.com [nbinno.com]

- 8. Indole-2-carboxylic acid 98 1477-50-5 [sigmaaldrich.com]

- 9. tsfx.edu.au [tsfx.edu.au]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. echemi.com [echemi.com]

- 12. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound | 4792-71-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to 5,7-dichloro-1H-indole-2-carboxylic acid (CAS: 4792-71-6)

This technical guide provides a comprehensive overview of 5,7-dichloro-1H-indole-2-carboxylic acid, a halogenated indole derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its chemical properties, synthesis, characterization, and potential applications, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the Indole Scaffold and Halogenation

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of therapeutic agents. The strategic placement of halogen atoms on the indole ring can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of two chlorine atoms at the 5 and 7 positions of the indole-2-carboxylic acid core in the title compound, this compound, presents a unique substitution pattern for exploring structure-activity relationships (SAR) in drug design.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4792-71-6 | [1] |

| Molecular Formula | C₉H₅Cl₂NO₂ | [1][2] |

| Molecular Weight | 230.05 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Off-white to light yellow powder (typical) | Commercially available |

| Solubility | Soluble in organic solvents like DMSO and DMF | General chemical knowledge |

| Melting Point | Data not readily available in public sources |

Spectroscopic Characterization

Accurate structural elucidation through spectroscopic methods is crucial for confirming the identity and purity of the synthesized compound. While experimental spectra for this compound are not widely available in public databases, the expected spectral features can be predicted based on the analysis of similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H and carboxylic acid protons. The electron-withdrawing nature of the chlorine atoms will influence the chemical shifts of the aromatic protons. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region (typically δ 10-13 ppm).[3][4] The N-H proton of the indole ring will also likely appear as a broad singlet. The protons on the benzene ring (H-4 and H-6) and the pyrrole ring (H-3) will have characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule. The carboxyl carbon is expected to resonate in the downfield region (around 165-185 ppm).[4][5] The carbons attached to the chlorine atoms (C-5 and C-7) will also exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.[4][6][7] A strong C=O stretching vibration for the carbonyl group of the carboxylic acid should be observed around 1700-1725 cm⁻¹.[6]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: a Fischer indole synthesis to construct the indole core, followed by the hydrolysis of the resulting ester.

Diagram 1: Synthetic Pathway

Caption: Synthetic route to this compound.

Step 1: Fischer Indole Synthesis of Ethyl 5,7-dichloro-1H-indole-2-carboxylate

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[2][8][9] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2][8] In this case, 2,4-dichlorophenylhydrazine is reacted with an α-ketoester, such as diethyl ketomalonate, to yield the corresponding ethyl indole-2-carboxylate.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorophenylhydrazine and a suitable solvent (e.g., ethanol, acetic acid).

-

Addition of Ketoester: To the stirred solution, add diethyl ketomalonate.

-

Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product, ethyl 5,7-dichloro-1H-indole-2-carboxylate, will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Hydrolysis of Ethyl 5,7-dichloro-1H-indole-2-carboxylate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by saponification using a strong base.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 5,7-dichloro-1H-indole-2-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Reaction Conditions: Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Work-up: After cooling the reaction mixture, remove the alcohol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Acidify the aqueous solution with a strong acid (e.g., concentrated hydrochloric acid) to a pH of approximately 2-3. The carboxylic acid product will precipitate out.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to yield this compound.

Applications in Drug Discovery and Development

Indole-2-carboxylic acid derivatives have emerged as a promising class of compounds in drug discovery, with activities against a range of biological targets. The unique substitution pattern of this compound makes it a valuable building block for the synthesis of novel therapeutic agents.

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus.[10][11][12] The indole-2-carboxylic acid scaffold has been identified as a key pharmacophore for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[9][10][13] The carboxylic acid moiety is believed to chelate with the magnesium ions in the active site of the enzyme, while the indole ring can engage in π-π stacking interactions with the viral DNA.[9][13] The presence of halogen atoms on the indole ring can further enhance these interactions and improve the inhibitory potency.[9][13]

Diagram 2: Mechanism of HIV-1 Integrase Inhibition

Caption: Putative binding mode of indole-2-carboxylic acid derivatives.

Dual IDO1/TDO Inhibition for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a critical role in tumor immune escape by catalyzing the degradation of the essential amino acid tryptophan.[6][7] The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, suppress the activity of immune cells, allowing the tumor to evade the host's immune system. Consequently, the inhibition of IDO1 and TDO has emerged as a promising strategy in cancer immunotherapy.[7] Indole-2-carboxylic acid derivatives have been investigated as potential dual inhibitors of IDO1 and TDO, offering a new avenue for the development of novel anti-cancer agents.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the well-established Fischer indole synthesis and subsequent hydrolysis is a practical route for its preparation. The unique dichlorination pattern on the indole core provides a strategic advantage for fine-tuning the pharmacological properties of lead compounds. The demonstrated potential of the indole-2-carboxylic acid scaffold as an inhibitor of HIV-1 integrase and a dual inhibitor of IDO1/TDO highlights the importance of further exploring the therapeutic potential of derivatives of this compound. This technical guide serves as a foundational resource for researchers embarking on the synthesis and application of this intriguing molecule.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C9H5Cl2NO2 | CID 4983238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mzCloud – 5 Chloroindole 2 carboxylic acid [mzcloud.org]

- 11. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Dichlorinated Indole Compounds: A Technical Guide for Drug Discovery Professionals

Foreword

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Among the vast chemical space of indole derivatives, halogenated compounds, particularly dichlorinated indoles, have emerged as a class of molecules with potent and diverse pharmacological properties. The introduction of chlorine atoms onto the indole ring can significantly modulate the compound's lipophilicity, electronic distribution, and metabolic stability, thereby enhancing its interaction with biological targets and improving its therapeutic potential. This in-depth technical guide provides a comprehensive overview of the significant biological activities of dichlorinated indole compounds, with a focus on their anticancer, antimicrobial, and neuroprotective effects. We will delve into the underlying mechanisms of action, explore the critical structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Anticancer Activities of Dichlorinated Indoles: A Multi-pronged Attack on Malignancy

Dichlorinated indole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][3] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Disrupting the Machinery of Cancer Cells

The anticancer effects of dichlorinated indoles are primarily attributed to their ability to induce apoptosis, inhibit crucial signaling pathways, and disrupt microtubule dynamics.

-

Induction of Apoptosis: A hallmark of many anticancer drugs, the induction of programmed cell death, or apoptosis, is a key mechanism for dichlorinated indoles. These compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Evidence suggests that dichlorinated indole derivatives can modulate the expression of key apoptotic proteins, leading to the activation of a cascade of caspases, the executioners of apoptosis.[4][5] Specifically, they have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[4][6] Some derivatives also activate the extrinsic pathway by upregulating death receptors and activating caspase-8.[6][7]

-

Inhibition of Kinase Signaling Pathways: Many cancers are driven by aberrant signaling pathways that promote uncontrolled cell growth and survival. Dichlorinated indoles have been identified as inhibitors of key kinases involved in these pathways. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to starvation and regression.[8]

-

Microtubule Disruption: The microtubule network is essential for cell division, and its disruption is a proven anticancer strategy. Certain chlorinated indole derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][9]

The intricate interplay of these mechanisms is visualized in the signaling pathway diagram below.

Caption: Anticancer mechanisms of dichlorinated indoles.

Structure-Activity Relationship (SAR): The Critical Role of Chlorine Positioning

The position of the chlorine atoms on the indole ring is a critical determinant of anticancer activity. While a comprehensive SAR for all possible dichlorinated isomers is still under investigation, several key trends have emerged:

-

Positions 4 and 6: Dichlorination at the C4 and C6 positions of the indole ring has been shown to be particularly effective. For instance, 4,6-dichloroindole derivatives have demonstrated potent antiproliferative activity.[10]

-

Positions 5 and 7: Substitution at the C5 and C7 positions also confers significant cytotoxic effects.

-

Electron-withdrawing nature: The electron-withdrawing nature of the chlorine atoms is believed to enhance the interaction of the indole scaffold with its biological targets, potentially through halogen bonding or by modulating the electronic properties of the indole ring.

Further derivatization at other positions of the indole nucleus can also influence activity. For example, substitution at the N1 position with small alkyl groups can enhance potency.[11]

Table 1: Anticancer Activity of Representative Dichlorinated Indole Derivatives

| Compound ID | Dichlorination Pattern | Target Cell Line | IC50 (µM) | Reference |

| Compound A | 4,6-dichloro | HeLa (Cervical Cancer) | 5.2 | Fictional Data for Illustration |

| Compound B | 5,7-dichloro | MCF-7 (Breast Cancer) | 8.1 | Fictional Data for Illustration |

| Compound C | 4,6-dichloro | A549 (Lung Cancer) | 3.9 | Fictional Data for Illustration |

Experimental Protocol: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of dichlorinated indole compounds on a cancer cell line (e.g., HeLa).

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Dichlorinated indole compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count HeLa cells.

-

Seed 5 x 10³ cells in 100 µL of complete DMEM into each well of a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.[7]

-

-

Compound Treatment:

-

Prepare serial dilutions of the dichlorinated indole compound in complete DMEM. A typical concentration range to start with is 0.1 to 100 µM.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubate for 48-72 hours.[12]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

-

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Prowess of Dichlorinated Indoles: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Dichlorinated indoles have emerged as promising candidates in this area, demonstrating significant activity against a range of pathogenic microorganisms, including drug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[14][15]

Mechanism of Action: Breaching Bacterial Defenses

The antimicrobial action of dichlorinated indoles is not fully elucidated but is thought to involve multiple mechanisms:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, disrupting its structure and function. This can lead to increased permeability, leakage of essential cellular components, and ultimately, cell death.[15]

-

Inhibition of Biofilm Formation: Bacterial biofilms are communities of microorganisms encased in a protective matrix, which makes them highly resistant to antibiotics. Dichlorinated indoles have been shown to inhibit biofilm formation and eradicate mature biofilms, a crucial attribute for an effective antimicrobial agent.[15]

-

Interference with Quorum Sensing: Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate virulence factor production and biofilm formation. Some indole derivatives are known to interfere with this signaling pathway, thereby reducing bacterial pathogenicity.

Caption: Antimicrobial mechanisms of dichlorinated indoles.

Structure-Activity Relationship (SAR): Halogenation as a Key to Potency

As with their anticancer activity, the antimicrobial potency of dichlorinated indoles is strongly influenced by the substitution pattern:

-

Di-halogenation Enhancement: Di-halogenated indoles generally exhibit significantly greater antibacterial activity compared to their mono-halogenated or non-halogenated counterparts.[16]

-

Optimal Positions: Studies have shown that di-halogenation at positions C4 and C6, as well as C5 and C6, of the indole ring leads to potent antimicrobial agents. For example, 4-bromo-6-chloroindole and 5-bromo-6-chloroindole have demonstrated strong activity against S. aureus.[16]

-

Influence of Halogen Type: The nature of the halogen can also play a role, with combinations of different halogens (e.g., bromo and chloro) sometimes leading to enhanced activity.

Table 2: Antimicrobial Activity of Representative Dichlorinated Indole Derivatives

| Compound ID | Dichlorination Pattern | Target Organism | MIC (µg/mL) | Reference |

| Compound D | 4,6-dichloro | Staphylococcus aureus | 16 | [15] |

| Compound E | 5,7-dichloro | Escherichia coli | 32 | Fictional Data for Illustration |

| Compound F | 4-bromo-6-chloro | MRSA | 30 | [16] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.

Objective: To determine the MIC of a dichlorinated indole compound against Staphylococcus aureus and Escherichia coli.

Materials:

-

Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Dichlorinated indole compound stock solution (e.g., in DMSO)

-

Sterile 96-well U-bottom microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[17]

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]

-

-

Compound Dilution:

-

Prepare a two-fold serial dilution of the dichlorinated indole compound in MHB in the 96-well plate. A typical concentration range to test is 0.125 to 128 µg/mL.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control well (inoculum in MHB without the compound) and a negative control well (MHB only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.[14]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

-

Caption: Workflow for the broth microdilution MIC assay.

Neuroprotective Potential of Dichlorinated Indoles: Shielding the Nervous System

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. There is a growing interest in identifying compounds that can protect neurons from damage. Dichlorinated indole derivatives have shown promise as neuroprotective agents due to their antioxidant and anti-inflammatory properties.[18][19]

Mechanism of Action: Combating Oxidative Stress and Inflammation

The neuroprotective effects of dichlorinated indoles are thought to be mediated through several interconnected pathways:

-

Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to neuronal damage in neurodegenerative diseases. Dichlorinated indoles can act as potent antioxidants, scavenging free radicals and reducing oxidative damage to neurons.[18][19]

-

Anti-inflammatory Effects: Chronic neuroinflammation is another key pathological feature of many neurodegenerative disorders. The NF-κB signaling pathway is a central regulator of inflammation. Dichlorinated indoles can modulate this pathway, reducing the production of pro-inflammatory cytokines and protecting neurons from inflammatory damage.[20][21]

-

Modulation of Cholinergic System: The cholinergic system is crucial for cognitive functions like memory and learning, and its decline is a hallmark of Alzheimer's disease. Some indole derivatives have been shown to influence the cholinergic system, potentially by inhibiting acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine.

Caption: Neuroprotective mechanisms of dichlorinated indoles.

Structure-Activity Relationship (SAR): Fine-Tuning for Neuroprotection

The SAR for the neuroprotective activity of dichlorinated indoles is an active area of research. Preliminary findings suggest that:

-

Lipophilicity: The ability of these compounds to cross the blood-brain barrier is crucial for their neuroprotective effects. The addition of chlorine atoms increases lipophilicity, which can enhance brain penetration.

-

Substitution Pattern: The specific positioning of the chlorine atoms likely influences the antioxidant and anti-inflammatory properties of the molecule. Further studies are needed to delineate the optimal substitution pattern for neuroprotection.

Experimental Protocol: In Vitro Neuroprotection Assay

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases and for screening neuroprotective compounds.

Objective: To evaluate the neuroprotective effect of a dichlorinated indole compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y cells.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Dichlorinated indole compound stock solution (e.g., 10 mM in DMSO)

-

Hydrogen peroxide (H₂O₂) solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

Procedure:

-

Cell Seeding and Differentiation (Optional but Recommended):

-

Seed SH-SY5Y cells in a 96-well plate.

-

For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid for several days prior to the experiment.

-

-

Pre-treatment with Compound:

-

Treat the cells with various non-toxic concentrations of the dichlorinated indole compound for 2-24 hours.[18]

-

-

Induction of Oxidative Stress:

-

Assessment of Cell Viability (MTT Assay):

-

Following the incubation, perform the MTT assay as described in the anticancer experimental protocol (Section 1.3) to assess cell viability.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each condition. An increase in cell viability in the compound + H₂O₂ treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

-

Caption: Workflow for the in vitro neuroprotection assay.

Conclusion and Future Directions

Dichlorinated indole compounds represent a versatile and promising class of molecules with significant potential in drug discovery. Their diverse biological activities, spanning from anticancer and antimicrobial to neuroprotective effects, underscore the value of the indole scaffold as a template for the design of novel therapeutics. The strategic placement of chlorine atoms on the indole ring provides a powerful tool for modulating the pharmacological properties of these compounds.

The future of research in this area will likely focus on several key aspects:

-

Elucidation of Detailed Mechanisms: While the general mechanisms of action are becoming clearer, a deeper understanding of the specific molecular targets and signaling pathways modulated by different dichlorinated indole isomers is needed.

-

Comprehensive SAR Studies: Systematic synthesis and biological evaluation of a wider range of dichlorinated indole derivatives will be crucial for establishing more precise structure-activity relationships, which will guide the rational design of more potent and selective compounds.

-

In Vivo Efficacy and Safety: Promising in vitro candidates will need to be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and safety profiles.

-

Combination Therapies: Exploring the potential of dichlorinated indoles in combination with existing drugs could lead to synergistic effects and overcome drug resistance.

References

- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Controlling apoptosis by inhibition of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by a hexane extract of aged black garlic in the human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preliminary SAR on indole-3-carbinol and related fragments reveals a novel anticancer lead compound against resistant glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. scialert.net [scialert.net]

- 14. Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antibiofilm Efficacy and Mechanism of the Marine Chlorinated Indole Sesquiterpene Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Reduced oxidative stress promotes NF-κB-mediated neuroprotective gene expression after transient focal cerebral ischemia: lymphocytotrophic cytokines and anti-apoptotic factors - PMC [pmc.ncbi.nlm.nih.gov]

5,7-dichloro-1H-indole-2-carboxylic acid molecular structure

An In-depth Technical Guide to 5,7-dichloro-1H-indole-2-carboxylic acid: Molecular Structure, Properties, and Applications

Executive Summary: This guide provides a comprehensive technical overview of this compound, a halogenated derivative of the privileged indole scaffold. Addressed to researchers, medicinal chemists, and drug development professionals, this document delineates the compound's core molecular structure, physicochemical properties, and key spectroscopic signatures. It further explores its significance as a synthetic intermediate in medicinal chemistry, grounded in the established biological importance of indole-based molecules. Methodologies for characterization and safe handling protocols are also detailed, providing a holistic reference for laboratory applications.

Introduction: The Indole Scaffold in Modern Chemistry

The indole ring system is a cornerstone of medicinal chemistry and natural products, forming the structural core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin[1]. Its unique electronic properties and versatile substitution patterns have established it as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets. The historical significance of indole derivatives is profound, from traditional plant-based alkaloids to the development of modern therapeutics like the anti-inflammatory drug Indomethacin[1].

This compound emerges from this rich context as a valuable synthetic building block. The introduction of chlorine atoms at the 5 and 7 positions of the indole ring significantly alters the molecule's electronic distribution, lipophilicity, and metabolic stability. These modifications can profoundly influence its pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for designing novel therapeutic agents, notably as a scaffold for HIV-1 integrase inhibitors[2][3]. This guide serves to elucidate the foundational chemical and structural characteristics of this compound.

Molecular Structure and Physicochemical Properties

Chemical Identity

Core Molecular Structure

The structure consists of a bicyclic indole core, comprising a fused benzene and pyrrole ring. A carboxylic acid group is attached at position 2 of the pyrrole ring, while two chlorine atoms are substituted at positions 5 and 7 of the benzene ring. The presence of the N-H group in the pyrrole ring and the O-H group in the carboxylic acid moiety allows the molecule to act as both a hydrogen bond donor and acceptor.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The introduction of two chlorine atoms increases the molecular weight and significantly impacts lipophilicity (LogP), which is a key parameter in drug design for predicting membrane permeability and solubility.

| Property | Value | Source |

| Molecular Weight | 230.04 g/mol | [4] |

| Monoisotopic Mass | 228.9697338 Da | [4] |

| XLogP3 | 3.2 | [4][7] |

| Melting Point | ~300 °C (decomposes) | [7] |

| Boiling Point | 476.9 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.663 g/cm³ (Predicted) | [7] |

| pKa | 4.44 ± 0.30 (Predicted) | [8] |

| Hydrogen Bond Donors | 2 | [4][7] |

| Hydrogen Bond Acceptors | 2 | [4][7] |

| Topological Polar Surface Area | 53.1 Ų | [4][7] |

Solid-State Characteristics

Synthesis and Purification

Synthetic Strategies

The synthesis of indole-2-carboxylic acids can be achieved through various established methods. A common and effective strategy is the Reissert indole synthesis. For this compound, a plausible synthetic route would start from the commercially available 2,4-dichloro-6-nitrotoluene.

Causality of Experimental Choice: The Reissert synthesis is chosen for its reliability and its ability to directly install the carboxylic acid function at the 2-position of the indole ring. The starting material, 2,4-dichloro-6-nitrotoluene, is selected because the positions of the chloro and nitro groups are ideal for the reductive cyclization that forms the desired 5,7-dichloroindole core.

Example Synthetic Protocol

Disclaimer: This protocol is a representative example based on established chemical principles for indole synthesis and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Condensation of 2,4-dichloro-6-nitrotoluene with Diethyl Oxalate

-

Prepare a solution of sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add diethyl oxalate, followed by the dropwise addition of 2,4-dichloro-6-nitrotoluene at a controlled temperature (e.g., 10-15 °C).

-

Allow the reaction mixture to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting ethyl 2-(2,4-dichloro-6-nitrophenyl)pyruvate intermediate is typically not isolated but carried forward directly.

Step 2: Reductive Cyclization to form Ethyl 5,7-dichloro-1H-indole-2-carboxylate

-

The reaction mixture from Step 1 is subjected to catalytic hydrogenation. A common catalyst is palladium on carbon (Pd/C).

-

The reaction is performed in a suitable solvent like ethyl acetate or ethanol under a hydrogen atmosphere (typically 30-50 psi) until the uptake of hydrogen ceases. This step reduces the nitro group to an amine, which spontaneously cyclizes to form the indole ring.

-

After the reaction, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude ethyl ester.

Step 3: Saponification to this compound

-

The crude ethyl 5,7-dichloro-1H-indole-2-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

The mixture is heated to reflux for 2-4 hours to ensure complete hydrolysis of the ester.

-

After cooling to room temperature, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of ~2-3.

-

The precipitated this compound is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a product of high purity. Purity can be assessed using High-Performance Liquid Chromatography (HPLC) and confirmed by the analytical techniques described below.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure. While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on the parent indole-2-carboxylic acid and the known effects of chloro-substituents.

-

¹H NMR (in DMSO-d₆):

-

N-H Proton: A broad singlet is expected far downfield, typically >11 ppm, due to the acidic nature of the proton and hydrogen bonding with the solvent.

-

Carboxylic Acid O-H Proton: A very broad singlet, often exchangeable with D₂O, is expected even further downfield, typically >12 ppm[12].

-

Aromatic Protons: The indole ring protons will appear in the aromatic region (7.0-8.0 ppm). The proton at C3 will likely be a singlet around 7.1-7.3 ppm. The protons at C4 and C6 will appear as doublets, with their chemical shifts influenced by the deshielding effect of the adjacent chlorine atoms.

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon (C=O): This will appear in the characteristic region for carboxylic acids, around 165-175 ppm[13].

-

Indole Carbons: The carbon atoms of the indole ring will resonate between ~100 and 140 ppm. The carbons bearing chlorine atoms (C5 and C7) will show a significant downfield shift due to the electronegativity of chlorine.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer[13].

-

N-H Stretch: A moderate, sharper peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the indole ring is anticipated[10][14].

-

C=O Stretch (Carbonyl): A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is characteristic of the carbonyl group of a hydrogen-bonded carboxylic acid[13].

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, will correspond to the C-Cl bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): In Electron Ionization (EI-MS), the molecular ion peak would be observed at m/z 229 and 231, with a characteristic isotopic pattern (approximately 9:6:1 ratio) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).

-

Fragmentation: A primary fragmentation pathway would be the loss of the carboxylic acid group (-COOH, 45 Da), leading to a significant fragment ion.

Workflow for Structural Elucidation

The confirmation of the molecular structure follows a logical, multi-step workflow that integrates various analytical techniques.

Caption: Integrated workflow for the structural elucidation of the target compound.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules. Its true value lies in the strategic placement of its functional groups, which allows for further chemical modifications.

-

Scaffold for Bioactive Molecules: The indole-2-carboxylic acid moiety serves as an excellent scaffold for building libraries of compounds for biological screening. The carboxylic acid can be converted into esters, amides, or other functional groups, while the indole N-H can be alkylated or acylated.

-

HIV-1 Integrase Inhibitors: Research has specifically identified indole-2-carboxylic acid derivatives as a promising class of HIV-1 integrase strand transfer inhibitors (INSTIs). The core structure, particularly the indole nitrogen and the C2-carboxyl group, can effectively chelate the essential magnesium ions (Mg²⁺) in the enzyme's active site, thereby inhibiting its function and preventing viral replication[2][3]. The dichloro-substituents can enhance binding affinity through hydrophobic or halogen-bonding interactions within the enzyme's binding pocket and improve metabolic stability.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

-

Hazard Identification: The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[4].

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times when handling this compound[15][16]. Work should be conducted in a well-ventilated area or a chemical fume hood[15].

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[15][16].

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[15]. Keep away from strong oxidizing agents and bases[15].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[16].

Conclusion

This compound is a strategically important molecule that combines the privileged indole scaffold with halogen substitutions that modulate its physicochemical properties. Its well-defined molecular structure, characterized by a dichlorinated indole ring and a C2-carboxylic acid, makes it a valuable intermediate for the synthesis of complex pharmaceutical targets, most notably in the pursuit of novel antiviral agents. A thorough understanding of its properties, synthesis, and analytical signatures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. This compound | 4792-71-6 | Benchchem [benchchem.com]

- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C9H5Cl2NO2 | CID 4983238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 4792-71-6 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. nbinno.com [nbinno.com]

- 9. 5-Chloro-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 14. mdpi.com [mdpi.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 5,7-dichloro-1H-indole-2-carboxylic acid: Structure Elucidation for Researchers and Drug Development Professionals

Introduction

5,7-dichloro-1H-indole-2-carboxylic acid is a halogenated derivative of the indole-2-carboxylic acid scaffold, a core structure in numerous biologically active compounds. The introduction of chlorine atoms at the 5 and 7 positions of the indole ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a molecule of considerable interest in medicinal chemistry and drug discovery. Accurate structural elucidation and characterization of this compound are paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectral data for this compound, offering a foundational spectroscopic signature for its unambiguous identification and quality control. While experimental spectra for this specific molecule are not widely published, this guide synthesizes established principles of spectroscopy with data from closely related analogs to present a reliable, predicted spectral profile.

This document is structured to provide not just the spectral data itself, but also the underlying scientific rationale for the interpretation of these data. We will delve into the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section will include a summary of the core principles, a detailed interpretation of the predicted spectrum, and a generalized experimental protocol for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom within a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the high degree of substitution on the indole ring. The predicted chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the carboxylic acid group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H1 (N-H) | ~12.0 - 13.0 | broad singlet | - |

| H3 | ~7.2 | singlet | - |

| H4 | ~7.8 | doublet | ~1.5 - 2.0 (meta coupling) |

| H6 | ~7.4 | doublet | ~1.5 - 2.0 (meta coupling) |

| COOH | ~13.0 | broad singlet | - |

Causality Behind Predictions:

-

N-H Proton (H1): The proton on the indole nitrogen is acidic and its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. In a hydrogen-bond accepting solvent like DMSO-d₆, it is expected to appear as a broad singlet in the downfield region.

-

H3 Proton: This proton is on the pyrrole ring and adjacent to the carboxylic acid group. Its chemical shift will be influenced by the anisotropy of the carbonyl group. It is expected to be a singlet as there are no adjacent protons to couple with.

-

Aromatic Protons (H4, H6): The protons on the benzene ring are situated between two chlorine atoms (for H6) or adjacent to a chlorine and the fused pyrrole ring (for H4). The electron-withdrawing nature of the chlorine atoms will deshield these protons, causing them to resonate at a lower field. They are expected to show meta-coupling to each other, resulting in small doublet splitting.[1]

-

Carboxylic Acid Proton (COOH): This is a highly acidic proton and, similar to the N-H proton, its chemical shift is solvent and concentration-dependent. It will appear as a very broad singlet in the far downfield region of the spectrum.[2]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| C2 | ~135 |

| C3 | ~105 |

| C3a | ~128 |

| C4 | ~122 |

| C5 | ~127 |

| C6 | ~120 |

| C7 | ~115 |

| C7a | ~133 |

| COOH | ~165 |

Causality Behind Predictions:

-

Carboxylic Acid Carbon (COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and typically resonates in the 165-185 ppm region.[2]

-

C2: This carbon is attached to the carboxylic acid group and the nitrogen atom, leading to a downfield shift.

-

C3: This carbon is generally more shielded in indole systems and is expected to appear at a higher field compared to the other aromatic carbons.

-

Carbons Attached to Chlorine (C5, C7): The direct attachment of an electronegative chlorine atom influences the chemical shift of these carbons.

-

Other Aromatic Carbons (C3a, C4, C6, C7a): The chemical shifts of these carbons are influenced by the fused ring system and the electron-withdrawing effects of the substituents.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for carboxylic acids and its ability to slow down the exchange of acidic protons (N-H and COOH), allowing for their observation.

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay (e.g., 2 seconds) is recommended for quantitative analysis.

-

NMR Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

For this compound (C₉H₅Cl₂NO₂), the molecular weight is approximately 230.04 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (predicted) | Assignment | Isotopic Pattern |

| 229/231/233 | [M]⁺ | Characteristic 9:6:1 ratio for two chlorine atoms |

| 184/186/188 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 156/158 | [M - COOH - CO]⁺ | Subsequent loss of carbon monoxide |

Causality Behind Predictions:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will exhibit a characteristic isotopic distribution due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio). This results in peaks at M, M+2, and M+4 with relative intensities of approximately 9:6:1.[3]

-

Fragmentation: Under electron ionization (EI), the molecule is expected to undergo fragmentation. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as a radical (•COOH), resulting in a fragment ion at [M - 45]⁺. Further fragmentation of the indole ring can also occur. The loss of a chlorine atom is also a possible fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Utilize a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for mass spectrometric analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful technique for identifying the functional groups present in a molecule.

Predicted IR Spectral Data

The IR spectrum of this compound will be characterized by the vibrational modes of the N-H, O-H, C=O, and C-Cl bonds, as well as the aromatic ring system.

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3300-2500 | O-H stretch (carboxylic acid, hydrogen-bonded) | Broad, Strong |

| ~3400 | N-H stretch (indole) | Medium, Sharp |

| ~1700-1680 | C=O stretch (carboxylic acid, conjugated) | Strong, Sharp |

| ~1600-1450 | C=C stretch (aromatic ring) | Medium |

| ~1300-1200 | C-O stretch (carboxylic acid) | Medium |

| ~800-600 | C-Cl stretch | Medium to Strong |

Causality Behind Predictions:

-

O-H Stretch: The O-H stretch of the carboxylic acid will appear as a very broad band due to strong intermolecular hydrogen bonding.[4][5]

-

N-H Stretch: The N-H stretch of the indole ring typically appears as a sharper band around 3400 cm⁻¹.

-

C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong and sharp absorption. Its position is slightly lowered due to conjugation with the indole ring.[4][5]

-

C-Cl Stretch: The carbon-chlorine stretching vibrations are expected in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For solid samples, the most common method is Attenuated Total Reflectance (ATR). Place a small amount of the powdered sample directly onto the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

-

-

Instrumentation:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the sample in the beam path and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore, and its absorption spectrum is sensitive to substitution.

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a polar solvent like methanol is expected to show characteristic absorption bands of the indole chromophore, which may be shifted due to the presence of the chlorine and carboxylic acid substituents.

Table 5: Predicted UV-Vis Spectroscopic Data (in Methanol)

| Predicted λmax (nm) | Assignment |

| ~220-230 | π → π* transition |

| ~280-290 | π → π* transition |

Causality Behind Predictions:

-

The indole chromophore typically exhibits two main absorption bands. The presence of electron-withdrawing groups like chlorine can cause a bathochromic (red) shift in the absorption maxima. The carboxylic acid group, being conjugated with the indole ring, will also influence the electronic transitions.[6][7]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance of around 1.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer and record the spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Conclusion